![molecular formula C11H23N3 B1417763 N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine CAS No. 1096289-19-8](/img/structure/B1417763.png)
N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine
Overview
Description
“N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C11H23N3 . It has a molecular weight of 197.32 . The compound is typically stored at a temperature of 4°C and is in liquid form .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring found in this compound, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H23N3/c1-12-10-3-8-14(9-10)11-4-6-13(2)7-5-11/h10-12H,3-9H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure .Physical And Chemical Properties Analysis
“N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine” is a liquid at room temperature . It has a molecular weight of 142.24 g/mol . The compound has a topological polar surface area of 15.3 Ų .Scientific Research Applications
Synthesis of Substituted Piperidines
N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine: is a valuable intermediate in the synthesis of substituted piperidines. These compounds are crucial for designing drugs due to their presence in over twenty classes of pharmaceuticals . The ability to create diverse substituted piperidines allows for the development of new medications with potential therapeutic applications.
Spiropiperidines Formation
The compound plays a role in the formation of spiropiperidines, which are piperidine derivatives with a spiro connection to another ring. This structural feature is significant in drug design, offering unique pharmacological properties due to its rigid conformation .
Development of Piperidinones
Piperidinones are another class of compounds that can be synthesized using N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine . These lactam structures are important in medicinal chemistry for their biological activity and are used in the creation of various pharmaceutical agents .
Biological Activity Studies
This compound is used in the biological evaluation of potential drugs containing the piperidine moiety. Its versatility in forming different piperidine derivatives makes it an excellent candidate for studying a wide range of biological activities .
Pharmacological Applications
The piperidine derivatives obtained from N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine are present in many pharmaceuticals. They serve as building blocks for drugs that target a variety of diseases, showcasing the compound’s importance in pharmacological applications .
Organic Synthesis Intermediates
In organic synthesis, this compound is used as an intermediate for the preparation of various organic molecules. Its reactivity and structural features make it suitable for complex chemical transformations, contributing to the synthesis of diverse organic compounds .
Chemical Procurement and Manufacturing
The compound is also significant in the chemical industry for bulk manufacturing and procurement. It serves as a starting material for the synthesis of various chemicals, highlighting its role in the supply chain of chemical products .
Research and Development
Lastly, N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine is crucial in research and development within the pharmaceutical industry. It aids in the discovery of new drugs and the optimization of existing ones, driving innovation in drug development .
Safety And Hazards
properties
IUPAC Name |
N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-12-10-3-8-14(9-10)11-4-6-13(2)7-5-11/h10-12H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIZJCYKHRHHDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)C2CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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